Acide 7-fluoroquinoxaline-6-carboxylique

Vue d'ensemble

Description

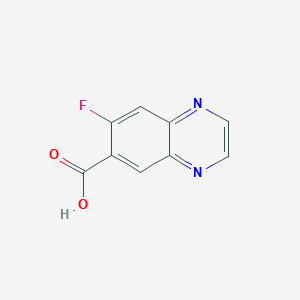

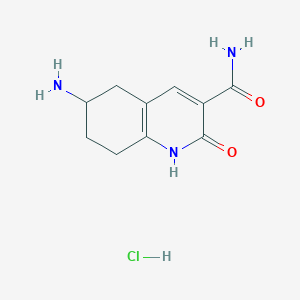

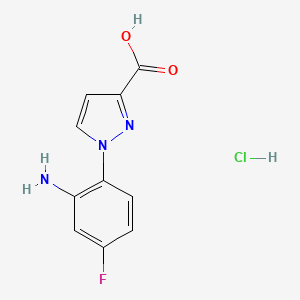

7-Fluoroquinoxaline-6-carboxylic acid is a derivative of quinoxaline . It is an organic compound that contains 19 atoms: 5 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .

Synthesis Analysis

The synthesis of 7-Fluoroquinoxaline-6-carboxylic acid and its analogues has been a subject of research over the past decade . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into various positions or by means of annelation have been discussed . A number of 6-fluoroquinoline- and 6-fluoronaphthyridine-3-carboxylic acids, containing at C(7) rather complicated fragment of multilinе (compounds 50) have been synthesized .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinoxaline-6-carboxylic acid is complex, with a total molecular weight of 192.147 Da and a monoisotopic mass of 192.033508 Da . The structure of the compound has been confirmed by X-ray crystallography .Chemical Reactions Analysis

Carboxylic acids, such as 7-Fluoroquinoxaline-6-carboxylic acid, can undergo four general categories of reactions :- The proton on the carbon alpha to the carbonyl group can be removed, leading to substitution at the alpha position .

Physical And Chemical Properties Analysis

Carboxylic acids, including 7-Fluoroquinoxaline-6-carboxylic acid, have unique physical and chemical properties. They are easily deprotonated, forming a carboxylate salt, and they can form various derivatives through nucleophilic acyl substitution reactions .Applications De Recherche Scientifique

Agents antibactériens

Acide 7-fluoroquinoxaline-6-carboxylique: est un analogue structural des fluoroquinolones, une classe de composés antibactériens. L'introduction d'un atome de fluor en position C-6 du cycle quinolone s'est avérée améliorer significativement les propriétés antimicrobiennes de ces composés . Ils sont particulièrement efficaces en raison de leur capacité à inhiber la gyrase de l'ADN bactérien, une enzyme essentielle à la réplication de l'ADN bactérien. Les modifications structurales des fluoroquinolones, y compris l'ajout de 7-fluoroquinoxaline, ont conduit à un large spectre d'activité contre diverses souches bactériennes, ce qui les rend précieux dans le traitement clinique des infections.

Synthèse de molécules complexes

Le groupe acide carboxylique dans l'this compound est hautement réactif et peut être utilisé comme élément de base pour la synthèse de molécules organiques complexes. Ce composé peut subir diverses réactions organiques, telles que la substitution, l'élimination et le couplage, pour créer une large gamme de dérivés ayant des activités pharmacologiques potentielles .

Nanotechnologie

En nanotechnologie, les acides carboxyliques jouent un rôle crucial en tant que modificateurs de surface. L'this compound peut être utilisé pour modifier la surface des nanoparticules, telles que les nanoparticules métalliques ou les nanostructures de carbone comme les nanotubes de carbone multicouches (MWCNT). Cette modification peut améliorer la dispersion et l'incorporation de ces nanoparticules dans les nanomatériaux polymères, améliorant ainsi leurs propriétés et applications .

Chimie des polymères

La fonctionnalité acide carboxylique de l'this compound lui permet d'être utilisé en chimie des polymères comme monomère ou additif. Il peut participer à des réactions de polymérisation pour former de nouveaux polymères ou être utilisé pour modifier des polymères existants, modifiant ainsi leurs propriétés physiques et chimiques pour des applications spécifiques .

Formation de complexes métalliques

This compound: peut former des complexes avec des métaux, qui ont diverses applications. Ces complexes métalliques peuvent être utilisés en catalyse, comme capteurs ou en chimie médicinale pour le développement de médicaments à base de métaux .

Mécanisme D'action

Target of Action

It’s structurally related to fluoroquinolones , a class of compounds known for their antibacterial properties. Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication .

Mode of Action

Fluoroquinolones inhibit bacterial DNA gyrase, preventing DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

Fluoroquinolones, which are structurally related, interfere with the dna replication pathway in bacteria by inhibiting dna gyrase .

Pharmacokinetics

Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations . They exhibit enhanced penetration ability through cell membranes .

Result of Action

Based on the effects of fluoroquinolones, we can infer that it might lead to the inhibition of bacterial dna replication, resulting in bacterial cell death .

Action Environment

The activity of fluoroquinolones can be influenced by factors such as ph, presence of divalent cations, and bacterial resistance mechanisms .

Safety and Hazards

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including 7-Fluoroquinoxaline-6-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This area of research is expected to continue to evolve, opening new prospects in the synthesis of complex organic compounds .

Analyse Biochimique

Biochemical Properties

7-Fluoroquinoxaline-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria . The compound inhibits the activity of DNA-gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This interaction is particularly significant in the development of antibacterial agents.

Cellular Effects

The effects of 7-Fluoroquinoxaline-6-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by inhibiting bacterial DNA-gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. The compound’s ability to penetrate cell membranes enhances its effectiveness in targeting bacterial cells.

Molecular Mechanism

At the molecular level, 7-Fluoroquinoxaline-6-carboxylic acid exerts its effects by binding to the DNA-gyrase enzyme. This binding interaction inhibits the enzyme’s activity, preventing the replication of bacterial DNA . The compound’s fluorine atom at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor. Additionally, the compound may induce changes in gene expression by disrupting the normal functioning of bacterial DNA replication machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroquinoxaline-6-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to adaptive responses in bacterial cells, potentially affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 7-Fluoroquinoxaline-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial DNA-gyrase, leading to the suppression of bacterial growth . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

7-Fluoroquinoxaline-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as flavin monooxygenase and aldehyde oxidase, which play roles in its metabolism . These interactions may affect the compound’s metabolic flux and metabolite levels, influencing its overall biochemical activity. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites for excretion.

Transport and Distribution

The transport and distribution of 7-Fluoroquinoxaline-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to penetrate cell membranes and accumulate in bacterial cells enhances its antibacterial activity. Additionally, the compound may interact with efflux pumps, which can affect its intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of 7-Fluoroquinoxaline-6-carboxylic acid is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA-gyrase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.

Propriétés

IUPAC Name |

7-fluoroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVYELNVZVWUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)

![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)